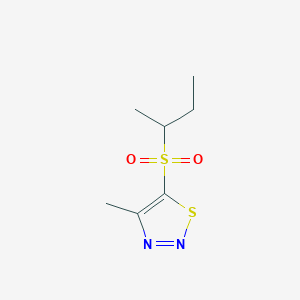

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole

Description

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole (CAS: 338419-87-7) is a sulfonyl-substituted 1,2,3-thiadiazole derivative characterized by a methyl group at position 4 and a sec-butylsulfonyl moiety at position 5. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, antifungal, and plant immune-priming properties .

Properties

IUPAC Name |

5-butan-2-ylsulfonyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S2/c1-4-5(2)13(10,11)7-6(3)8-9-12-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSUSAQCFVABBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)C1=C(N=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101206020 | |

| Record name | 4-Methyl-5-[(1-methylpropyl)sulfonyl]-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338419-87-7 | |

| Record name | 4-Methyl-5-[(1-methylpropyl)sulfonyl]-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-[(1-methylpropyl)sulfonyl]-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate sulfonyl and thiadiazole precursors under controlled conditions. One common method involves the reaction of sec-butylsulfonyl chloride with 4-methyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Agricultural Applications

The compound has shown significant promise in agriculture, particularly as a pesticide and fungicide. Its structural similarity to other thiadiazole derivatives allows it to exhibit various biological activities.

1.1. Pesticidal Activity

Research indicates that thiadiazole derivatives can effectively control plant pathogens and pests. For instance, a study highlighted the synthesis of new thiadiazole compounds that demonstrated insecticidal and fungicidal properties against common agricultural pests and diseases such as:

- Alternaria solani (Tomato early blight)

- Botrytis cinerea (Gray mold)

- Cercospora arachidicola (Peanut leaf spot)

The efficacy of these compounds was evaluated using methods such as the thalli growth rate assay, which measured the relative bacteriostatic rates compared to control groups .

| Pathogen | Activity | Methodology |

|---|---|---|

| Alternaria solani | Insecticidal | Thalli growth rate assay |

| Botrytis cinerea | Fungicidal | Bacteriostatic activity measurement |

| Cercospora arachidicola | Anti-phytoviral | Comparative analysis with controls |

1.2. Induction of Plant Resistance

Additionally, 5-(sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole has been noted for its ability to induce resistance in plants against various diseases. This function is crucial for sustainable agriculture practices as it reduces reliance on chemical pesticides .

Pharmaceutical Applications

The pharmaceutical potential of thiadiazoles is well-documented, with several derivatives exhibiting diverse biological activities.

2.1. Antimicrobial Properties

Thiadiazole derivatives have been investigated for their antimicrobial properties against a range of microorganisms. A notable study synthesized 15 new derivatives of 4-methyl-1,2,3-thiadiazole and evaluated their in vitro antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus species .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiadiazole Derivative A | 1.95 | Staphylococcus spp. |

| Thiadiazole Derivative B | 15.62 | Enterococcus faecalis |

These findings suggest that compounds like this compound could serve as effective agents in treating bacterial infections.

2.2. Anticancer Activity

Emerging research also points to the anticancer potential of thiadiazoles. Various studies have reported that thiadiazole derivatives can inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest .

Industrial Applications

Beyond agriculture and pharmaceuticals, thiadiazoles are being explored for their utility in industrial applications.

3.1. Material Science

Thiadiazoles are being investigated for their role in developing materials with specific properties such as thermal stability and chemical resistance. Their incorporation into polymers can enhance material performance in various applications including coatings and adhesives .

Case Studies

Several case studies highlight the successful application of this compound:

- A study conducted on the use of thiadiazole derivatives in crop protection demonstrated a significant reduction in disease incidence when applied to tomato plants affected by early blight.

- Another research project focused on synthesizing novel thiadiazole-based compounds for antimicrobial testing showed promising results against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with DNA topoisomerases, affecting DNA replication and cell division.

Comparison with Similar Compounds

Antimycobacterial Thiadiazole Derivatives

Key Compounds :

- Hydrazones with 4-methyl-1,2,3-thiadiazole (e.g., 3d) : Exhibits MIC <0.1 µM against M. tuberculosis H37Rv, comparable to isoniazid (INH). Substituents like 4-hydroxy-3-methoxy-phenyl enhance activity .

- Sulfonyl hydrazones (e.g., 5k) : Shows submicromolar MIC values, with low cytotoxicity in HEK-293 and CCL-1 cell lines .

Comparison :

Table 1 : Antimycobacterial Activity and Toxicity Comparison

| Compound | MIC (µM) | Cytotoxicity (CC50, µM) | Key Substituent |

|---|---|---|---|

| 3d | <0.1 | >100 (HEK-293) | 4-hydroxy-3-methoxy |

| 5k | 0.09 | >100 (CCL-1) | Sulfonyl hydrazone |

| 5-(Sec-butylsulfonyl)-4-methyl | N/A | N/A | Sec-butylsulfonyl |

Antifungal Thiadiazole Derivatives

Key Compounds :

- 5-(4-Cyclopropyl-triazolyl)-4-methyl-1,2,3-thiadiazole : Demonstrates broad-spectrum antifungal activity (e.g., against Botrytis cinerea), supported by DFT studies aligning theoretical and experimental data .

- Triazole-thiadiazole hybrids (e.g., 7m, 7n) : Synthesized via microwave-assisted methods, yielding compounds with MIC values as low as 10 µg/mL .

Comparison :

Key Compound :

- Tiadinil (5-(3-chloro-4-methylanilinocarbonyl)-4-methyl-1,2,3-thiadiazole): Activates systemic acquired resistance (SAR) in plants downstream of salicylic acid (SA) biosynthesis .

Comparison :

- Functional Groups : Tiadinil’s carboxamide group contrasts with the sulfonyl moiety in 5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole. The latter’s sulfonyl group may offer greater chemical stability under environmental conditions .

- Bioactivity : Both compounds modulate plant immune responses, but the target compound’s sec-butyl chain could prolong field efficacy due to reduced photodegradation .

Structural Analogs with Varied Sulfonyl Groups

Key Compounds :

- 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole (CAS: 338408-70-1) : Molecular weight 206.3 g/mol, density 1.315 g/cm³, used as a reference standard .

- 4-Methyl-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole (CAS: 282523-13-1) : Features a sulfinyl group, which may reduce oxidative stability compared to sulfonyl analogs .

Comparison :

- Physicochemical Properties: The sec-butylsulfonyl group increases molecular weight (vs.

- Synthetic Accessibility : Isopropylsulfonyl derivatives are commercially available, while sec-butyl analogs may require tailored synthetic routes .

Table 2 : Physical Properties of Sulfonyl-Thiadiazole Derivatives

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| 5-(Isopropylsulfonyl)-4-methyl | 206.3 | 1.315 | 369.2 |

| 5-(Sec-butylsulfonyl)-4-methyl | ~238.4* | ~1.35* | ~390* |

*Predicted based on structural analogs .

Biological Activity

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds known for their significant biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The presence of the thiadiazole ring contributes to these activities by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established drugs like isoniazid .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 0.07 | |

| 4-Hydroxy-3-methoxyphenyl derivative | M. tuberculosis | 0.073 | |

| 2-Amino-1,3,4-thiadiazole derivatives | Various bacteria | Varies |

Antifungal Activity

Thiadiazole derivatives have also shown antifungal activity. For instance, compounds containing the thiadiazole moiety have been tested against various fungal strains like Candida albicans and Aspergillus niger, demonstrating moderate to significant inhibition .

The mechanisms underlying the biological activities of thiadiazoles often involve:

- Inhibition of Enzymatic Pathways : Thiadiazoles can inhibit key enzymes in pathogen metabolism.

- Disruption of Membrane Integrity : Some derivatives compromise the integrity of microbial membranes.

- Interference with Nucleic Acid Synthesis : Certain compounds may inhibit DNA or RNA synthesis in pathogens.

Case Study: Antimycobacterial Activity

A recent study synthesized various thiadiazole derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. Among these, the compound with a 4-methyl-1,2,3-thiadiazole moiety demonstrated the highest potency (MIC = 0.07 µM) with minimal cytotoxicity towards human cell lines . This suggests a promising therapeutic profile for further development.

Safety Profile

The safety profile of this compound was assessed through cytotoxicity tests against HEK-293 and CCL-1 cell lines. The results indicated that the compound is non-toxic at therapeutic doses, making it a viable candidate for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the 4-methyl-1,2,3-thiadiazole core. A key step is introducing the sec-butylsulfonyl group via oxidation of a precursor sulfide (e.g., 5-(sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole) using oxidizing agents like H₂O₂ or mCPBA under controlled temperatures (60–80°C) . For example, intermediate 5-chloromethyl-4-methyl-1,2,3-thiadiazole can be generated via thionyl chloride-mediated cyclization, followed by nucleophilic substitution with sec-butylthiol and subsequent oxidation . Yields depend on stoichiometry, solvent polarity (e.g., DCM vs. THF), and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the methyl group on the thiadiazole ring (δ ~2.5 ppm in ¹H NMR; δ ~12–15 ppm in ¹³C NMR) and the sec-butylsulfonyl moiety (e.g., split signals for diastereotopic protons at δ ~1.0–1.6 ppm) .

- IR : Confirm sulfonyl group presence via S=O stretching vibrations (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) .

- HPLC : Purity assessment (>99%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers design preliminary bioactivity screens for this compound?

- Methodological Answer : Prioritize assays aligned with thiadiazole bioactivity trends:

- Antiviral : Tobacco mosaic virus (TMV) inactivation assays using half-leaf methods to measure lesion reduction .

- Herbicidal : Arabidopsis root growth inhibition studies at 10–100 µM concentrations .

- Antibacterial : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo bioactivity be systematically addressed?

- Methodological Answer :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Formulation : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .

- Dose-Response : Compare in vitro IC₅₀ values with in vivo efficacy at equivalent doses, adjusting for tissue distribution .

Q. What strategies optimize regioselectivity during sulfonyl group introduction?

- Methodological Answer :

- Directed Lithiation : Use LDA at low temperatures (-78°C) to deprotonate the 5-position of the thiadiazole ring before reacting with sec-butylsulfonyl chloride .

- Protecting Groups : Temporarily block competing reactive sites (e.g., methyl group) with TMSCl, followed by selective deprotection .

Q. How does the sec-butylsulfonyl group influence structure-activity relationships (SAR) compared to other sulfonyl substituents?

- Methodological Answer :

- Steric Effects : The branched sec-butyl group enhances membrane permeability (logP ~2.5) compared to linear chains (e.g., n-butyl, logP ~2.1), improving cellular uptake .

- Electronic Effects : Electron-withdrawing sulfonyl groups increase electrophilicity at the thiadiazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .

Q. What computational methods predict reactivity and binding modes of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., TMV coat protein; PDB ID 1EI7). Prioritize hydrogen bonds between sulfonyl oxygen and Arg/Tyr residues .

Data Analysis and Contradiction Resolution

Q. How should researchers troubleshoot low yields in the final oxidation step (sulfide to sulfonyl)?

- Methodological Answer :

- Oxidant Screening : Compare mCPBA, oxone, and H₂O₂/acetic acid systems. mCPBA in DCM at 0°C often minimizes overoxidation .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., sulfoxides) and adjust reaction time or temperature .

Q. What analytical approaches resolve discrepancies in NMR assignments for diastereomeric sec-butylsulfonyl groups?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.